1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline
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Overview
Description
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method is known for its efficiency and high yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other indole derivatives, 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline stands out due to its unique structural features and reactivity. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2-Methylindole: A simpler indole derivative with distinct chemical properties.
Each of these compounds has its own set of applications and characteristics, making this compound a unique and valuable compound in its own right.
Biological Activity
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline, identified by its CAS number 11841668, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO3S, with a molecular weight of 345.46 g/mol. The compound features a sulfonyl group attached to a methoxy-substituted phenyl ring and an indoline moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Induction of Cell Death : Certain derivatives have been shown to induce non-apoptotic cell death mechanisms such as methuosis, characterized by the formation of large vacuoles within cells.
- Microtubule Disruption : Other analogues disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.
The specific activity of this compound may depend on the positioning and type of substituents on the indoline and phenyl rings.
Biological Activity Data
A summary of relevant biological activity data is presented in Table 1. This table includes findings from various studies assessing the compound's efficacy against different cancer cell lines.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Glioblastoma Resistance : A study demonstrated that this compound effectively killed glioblastoma cells resistant to conventional therapies. The mechanism involved both methuosis and microtubule disruption, showing promise for overcoming drug resistance in cancer treatment .
- Combination Therapy : Research involving MCF-7 breast cancer cells indicated that combining this compound with established chemotherapeutics enhanced overall cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes in breast cancer patients .
- In Vivo Efficacy : Preliminary animal studies have shown that administration of this compound resulted in reduced tumor sizes in xenograft models, further supporting its potential as an effective anticancer agent .
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-13(2)15-9-10-18(23-4)19(12-15)24(21,22)20-14(3)11-16-7-5-6-8-17(16)20/h5-10,12-14H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSDXRPFGVDXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.